molecular formula C24H22FN3O4S B11428461 N-(4-Fluorophenyl)-2-[1-(4-methoxyphenyl)-2,5-dioxo-3-[2-(thiophen-2-YL)ethyl]imidazolidin-4-YL]acetamide

N-(4-Fluorophenyl)-2-[1-(4-methoxyphenyl)-2,5-dioxo-3-[2-(thiophen-2-YL)ethyl]imidazolidin-4-YL]acetamide

Cat. No.: B11428461
M. Wt: 467.5 g/mol
InChI Key: HKJLXMAHVGHALN-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-2-[1-(4-methoxyphenyl)-2,5-dioxo-3-[2-(thiophen-2-YL)ethyl]imidazolidin-4-YL]acetamide is a complex organic compound that features a unique combination of functional groups, including fluorophenyl, methoxyphenyl, thiophene, and imidazolidinone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Fluorophenyl)-2-[1-(4-methoxyphenyl)-2,5-dioxo-3-[2-(thiophen-2-YL)ethyl]imidazolidin-4-YL]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazolidinone core, followed by the introduction of the fluorophenyl and methoxyphenyl groups through nucleophilic substitution reactions. The thiophene moiety is then attached via a cross-coupling reaction, such as the Suzuki or Stille coupling.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and methoxyphenyl moieties.

    Reduction: Reduction reactions can occur at the imidazolidinone core, potentially leading to the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the fluorophenyl and methoxyphenyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can lead to sulfoxides or sulfones, while reduction of the imidazolidinone core can yield amines or alcohols.

Scientific Research Applications

N-(4-Fluorophenyl)-2-[1-(4-methoxyphenyl)-2,5-dioxo-3-[2-(thiophen-2-YL)ethyl]imidazolidin-4-YL]acetamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate due to its unique structural features and pharmacological activities.

    Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)-2-[1-(4-methoxyphenyl)-2,5-dioxo-3-[2-(thiophen-2-YL)ethyl]imidazolidin-4-YL]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

  • N-(4-Chlorophenyl)-2-[1-(4-methoxyphenyl)-2,5-dioxo-3-[2-(thiophen-2-YL)ethyl]imidazolidin-4-YL]acetamide
  • N-(4-Bromophenyl)-2-[1-(4-methoxyphenyl)-2,5-dioxo-3-[2-(thiophen-2-YL)ethyl]imidazolidin-4-YL]acetamide
  • N-(4-Methylphenyl)-2-[1-(4-methoxyphenyl)-2,5-dioxo-3-[2-(thiophen-2-YL)ethyl]imidazolidin-4-YL]acetamide

Uniqueness: The presence of the fluorophenyl group in N-(4-Fluorophenyl)-2-[1-(4-methoxyphenyl)-2,5-dioxo-3-[2-(thiophen-2-YL)ethyl]imidazolidin-4-YL]acetamide imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chlorinated, brominated, or methylated counterparts. This fluorine substitution can also enhance the compound’s biological activity and stability, making it a more promising candidate for various applications.

Properties

Molecular Formula

C24H22FN3O4S

Molecular Weight

467.5 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[1-(4-methoxyphenyl)-2,5-dioxo-3-(2-thiophen-2-ylethyl)imidazolidin-4-yl]acetamide

InChI

InChI=1S/C24H22FN3O4S/c1-32-19-10-8-18(9-11-19)28-23(30)21(15-22(29)26-17-6-4-16(25)5-7-17)27(24(28)31)13-12-20-3-2-14-33-20/h2-11,14,21H,12-13,15H2,1H3,(H,26,29)

InChI Key

HKJLXMAHVGHALN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(N(C2=O)CCC3=CC=CS3)CC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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